2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(phenylmethyl)-

Conformational analysis Dynamic stereochemistry 1,5-Benzodiazepin-2-one scaffold

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(phenylmethyl)- (CAS 105931-86-0, molecular formula C₁₈H₁₈N₂O₂, MW 294.3 g·mol⁻¹) is a N1‑benzyl‑, N5‑acetyl‑substituted 1,5‑benzodiazepin‑2‑one featuring a fused bicyclic core that differs fundamentally from the therapeutically dominant 1,4‑benzodiazepine scaffold. Its computed logP of 2.67, polar surface area of 32.1 Ų, and zero hydrogen‑bond donors distinguish it from classic 1,4‑benzodiazepines that typically bear both a 2‑carbonyl and additional H‑bond donors.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 105931-86-0
Cat. No. B11527650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(phenylmethyl)-
CAS105931-86-0
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(=O)N(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-14(21)19-12-11-18(22)20(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)19/h2-10H,11-13H2,1H3
InChIKeyDSNNWAXKLWHJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

105931-86-0 – 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(phenylmethyl)-: Physicochemical Identity, Spectral Reference Standards & Procurement-Grade Characterization


2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(phenylmethyl)- (CAS 105931-86-0, molecular formula C₁₈H₁₈N₂O₂, MW 294.3 g·mol⁻¹) is a N1‑benzyl‑, N5‑acetyl‑substituted 1,5‑benzodiazepin‑2‑one featuring a fused bicyclic core that differs fundamentally from the therapeutically dominant 1,4‑benzodiazepine scaffold [1]. Its computed logP of 2.67, polar surface area of 32.1 Ų, and zero hydrogen‑bond donors distinguish it from classic 1,4‑benzodiazepines that typically bear both a 2‑carbonyl and additional H‑bond donors . The compound is commercially supplied as a forensic reference standard under Maybridge catalog NRB00832 and has curated high‑resolution mass spectral data (Q Exactive Orbitrap, ESI‑FT, 119 spectra) archived in mzCloud [2][3].

105931-86-0: Why In-Class 1,5-Benzodiazepin-2-one Analogs Cannot Be Treated as Interchangeable in Scientific Procurement


The 1,5‑benzodiazepin‑2‑one scaffold tolerates diverse substitution at N1 and N5, and each combination of substituents yields a distinct conformational preference (boat vs. chair, exo vs. endo acyl orientation), lipophilicity, and hydrogen‑bonding profile [1]. For instance, replacement of the N1‑benzyl with N1‑isopropyl alters the heterocycle inversion barrier and solution‑state conformation, as demonstrated by dynamic NMR spectroscopy [2]. Regioselective acetylation studies further show that the position and nature of N‑acyl substituents govern antimicrobial and antioxidant activity magnitudes, making the N1‑benzyl/N5‑acetyl combination a structurally discrete entity that is not functionally replaceable by N1‑alkyl or N5‑formyl/benzoyl analogs without altering biological readouts [3]. The quantitative evidence below substantiates the specific differentiation of the N1‑benzyl‑N5‑acetyl congener relative to its closest structural comparators.

105931-86-0 Product-Specific Quantitative Differentiation: Experimental Evidence Against Closest Comparators


N1-Benzyl versus N1-Isopropyl Substitution: Conformational Free Energy of Activation for Heterocycle Inversion

The N1‑benzyl derivative (target compound) exhibits a measurably distinct dynamic stereochemistry compared with its N1‑isopropyl analog. The free energy of activation (ΔG‡) for heterocycle ring inversion was determined by variable‑temperature ¹H NMR spectroscopy for both compounds, and the N1‑benzyl substitution imposes a different steric and electronic environment that alters the coalescence temperature and the inversion barrier [1]. Although the exact ΔG‡ values are reported in the primary source, the differential effect of N1‑substituent size on the conformational equilibrium is directly attributable to the benzyl versus isopropyl group, making these two compounds non‑interchangeable in any application where conformation‑dependent properties (e.g., receptor binding, molecular recognition, solvation) are operative.

Conformational analysis Dynamic stereochemistry 1,5-Benzodiazepin-2-one scaffold Phase-transfer catalysis synthesis

N5-Acetyl versus N5-Formyl/N5-Benzoyl Conformational Preference: Boat Conformation with Exo Acyl Orientation Verified by X-ray Crystallography

In a series of N5‑acyl‑2‑methyl‑2,4‑diphenyl‑1H‑1,5‑benzodiazepines, the N5‑acetyl derivative exclusively adopts a boat conformation (BE) with exo orientation of the acetyl carbonyl, as confirmed by single‑crystal X‑ray diffraction [1]. This contrasts with the conformational landscape available to N5‑formyl and N5‑benzoyl analogs, where the steric and electronic properties of the acyl group modulate the boat‑chair equilibrium and the exo/endo population ratio. Semiempirical MO calculations (AM1 and PM3) corroborate that the N5‑acetyl group stabilizes the boat‑exo conformer more strongly than the N5‑formyl group, providing a quantitative energy difference that is substituent‑specific [1].

X-ray crystallography N5-acyl conformation Boat vs. chair conformer Semiempirical MO calculations

Physicochemical Differentiation: Computed logP, Polar Surface Area, and Hydrogen‑Bond Donor Count from 1,4-Benzodiazepine Comparators

The target compound possesses a computed logP of 2.67, a topological polar surface area (TPSA) of 32.1 Ų, and zero hydrogen‑bond donors (HBD = 0) . In contrast, the clinically dominant 1,4‑benzodiazepine diazepam (CAS 439‑14‑5) has a logP of approximately 2.8–2.9, a TPSA of 32.7 Ų, and zero HBD, whereas the 1,5‑benzodiazepine drug clobazam (CAS 22316‑47‑8) has a logP of approximately 2.1 and a TPSA of approximately 47 Ų [1]. The compound's balanced lipophilicity (logP ~2.7) and minimal polarity place it squarely between classical 1,4‑benzodiazepin‑2‑ones and bulkier 1,5‑benzodiazepine drugs, offering a distinct physicochemical profile for permeability, solubility, and protein‑binding predictions.

Physicochemical profiling logP Polar surface area Hydrogen bonding Drug-likeness

Forensic Spectral Differentiation: Curated High-Resolution Mass Spectrum (Orbitrap FT, ESI) and Vibrational Spectroscopic Fingerprint as a Unique Identifier

The compound is available as a forensic reference standard (Maybridge NRB00832) with a curated high‑resolution mass spectrum acquired on a Q Exactive Orbitrap (ESI ionization, FT analyzer, 119 spectra including MS¹ and MS²) in the mzCloud database [1]. Its vibrational fingerprint is documented by FT‑Raman (Nd:YAG laser, 180° backscatter) and FTIR (KBr disc) spectroscopy in the SpectraBase collection [2]. In contrast, many in‑class 1,5‑benzodiazepin‑2‑one analogs lack publicly available, curated spectral libraries at this resolution, making the target compound the only congener in its immediate substitution series with a fully authenticated multi‑platform spectral signature suitable for forensic identification, impurity profiling, or metabolite confirmation.

Forensic chemistry High-resolution mass spectrometry Raman spectroscopy FTIR spectroscopy Authenticated reference standard

Regioselective Synthesis Accessibility: Selective N5-Acetylation with Acetyl Chloride Under Controlled Conditions

The regioselective acetylation of 1,5‑benzodiazepin‑2‑one derivatives has been systematically studied, demonstrating that acetyl chloride can be directed to the N5 position under specific conditions (solvent, base, temperature) while leaving the N1 position available for independent alkylation/benzylation [1]. The N1‑benzyl‑N5‑acetyl combination thus represents a deliberate synthetic choice that exploits the differential reactivity of the two nitrogen atoms—the N1 position being benzylated first, followed by N5‑acetylation. This orthogonal functionalization strategy is not feasible with symmetrical 1,4‑benzodiazepines or with 1,5‑benzodiazepines lacking the N1‑substituent, as uncontrolled di‑acylation or ring‑opening can occur.

Regioselective acetylation 1,5-Benzodiazepin-2-one functionalization Synthetic methodology Acetyl chloride reactivity

105931-86-0 Best-Fit Research and Industrial Application Scenarios: Where This Specific Compound Delivers Procurement Value


Forensic Toxicology and Doping Control Reference Standard for 1,5-Benzodiazepin-2-one Identification

With a complete, curated high‑resolution mass spectrum (Orbitrap FT, 119 spectra) and authenticated vibrational spectroscopic data, 105931-86-0 serves as a definitive reference for identifying 1,5‑benzodiazepin‑2‑one derivatives in biological matrices, seized materials, or environmental samples. Procurement of this specific compound, rather than an in‑class analog, ensures spectral matching against validated databases (mzCloud, SpectraBase), reducing the risk of false‑negative or false‑positive identification in legal and regulatory contexts [1][2].

Conformational Analysis and Molecular Recognition Studies on Boat‑Exo 1,5‑Benzodiazepin‑2‑one Scaffolds

The N5‑acetyl group's preference for a boat‑exo conformation, confirmed by X‑ray crystallography and semiempirical MO calculations, makes this compound a well‑characterized model system for studying conformational effects on target binding, crystal engineering, or supramolecular assembly. Replacing it with an N5‑formyl or N5‑benzoyl analog would introduce a different conformational equilibrium, compromising the interpretability of structure‑activity relationship (SAR) data [1].

Physicochemical Profiling and In Vitro ADME Screening of Non‑Classical Benzodiazepine Scaffolds

The compound's balanced logP (~2.7), low TPSA (32.1 Ų), and zero H‑bond donors position it as a permeability‑favorable, low‑polarity probe for cell‑based permeability assays (e.g., Caco‑2, PAMPA) and plasma protein binding studies. Using a more polar 1,5‑benzodiazepine analog (e.g., clobazam‑like structures with TPSA ~47 Ų) would shift the physicochemical space and obscure the structure‑property relationships being investigated [1].

Synthetic Methodology Development for Regioselective N‑Functionalization of 1,5‑Benzodiazepin‑2‑ones

As a product of orthogonal N1‑benzylation followed by regioselective N5‑acetylation, 105931-86-0 exemplifies a successful sequential functionalization strategy. It can be used as a benchmark substrate for developing new acylation, alkylation, or cross‑coupling methods on the 1,5‑benzodiazepin‑2‑one scaffold, where competing N1/N5 reactivity must be controlled [1].

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